ethyl 4-[3-(1H-benzimidazol-2-yl)propanoyl]piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives are widely recognized for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The tetrahydropyrazinecarboxylate moiety can be introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the benzimidazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkyl groups. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other benzimidazole derivatives, such as:
2-(1H-BENZIMIDAZOL-2-YL)ETHANOL: Known for its antimicrobial properties.
4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE: Used in electronic devices as a dopant. The uniqueness of ETHYL 4-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE lies in its specific structure, which combines the benzimidazole and tetrahydropyrazinecarboxylate moieties, offering distinct pharmacological and chemical properties.
Properties
Molecular Formula |
C17H22N4O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 4-[3-(1H-benzimidazol-2-yl)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N4O3/c1-2-24-17(23)21-11-9-20(10-12-21)16(22)8-7-15-18-13-5-3-4-6-14(13)19-15/h3-6H,2,7-12H2,1H3,(H,18,19) |
InChI Key |
QIHNECHHSNPJQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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